molecular formula C10H12BrNO2 B12952880 Ethyl 2-(3-bromo-5-methylpyridin-2-yl)acetate

Ethyl 2-(3-bromo-5-methylpyridin-2-yl)acetate

Cat. No.: B12952880
M. Wt: 258.11 g/mol
InChI Key: GRJGKJXQNABXGB-UHFFFAOYSA-N
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Description

Ethyl 2-(3-bromo-5-methylpyridin-2-yl)acetate is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 3-position and a methyl group at the 5-position of the pyridine ring, with an ethyl acetate group attached to the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-bromo-5-methylpyridin-2-yl)acetate typically involves the following steps:

    Bromination: The starting material, 5-methylpyridine, is brominated at the 3-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane.

    Esterification: The brominated product is then subjected to esterification with ethyl acetate in the presence of a base such as sodium ethoxide or potassium carbonate. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-bromo-5-methylpyridin-2-yl)acetate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom at the 3-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methyl group at the 5-position can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents like tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

Scientific Research Applications

Ethyl 2-(3-bromo-5-methylpyridin-2-yl)acetate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting neurological and inflammatory diseases.

    Material Science: It is employed in the synthesis of functional materials, including polymers and liquid crystals, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-bromo-5-methylpyridin-2-yl)acetate is largely dependent on its chemical reactivity. The bromine atom at the 3-position makes it a versatile intermediate for various substitution reactions, while the ester group allows for further functionalization. The compound can interact with biological targets through covalent bonding or non-covalent interactions, influencing molecular pathways and cellular processes.

Comparison with Similar Compounds

Ethyl 2-(3-bromo-5-methylpyridin-2-yl)acetate can be compared with other pyridine derivatives such as:

    Ethyl 2-(3-chloro-5-methylpyridin-2-yl)acetate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

    Ethyl 2-(3-fluoro-5-methylpyridin-2-yl)acetate: Contains a fluorine atom, which can significantly alter its chemical properties and biological activity.

    Ethyl 2-(3-iodo-5-methylpyridin-2-yl)acetate: The presence of an iodine atom can enhance its reactivity in certain types of chemical reactions.

Properties

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

ethyl 2-(3-bromo-5-methylpyridin-2-yl)acetate

InChI

InChI=1S/C10H12BrNO2/c1-3-14-10(13)5-9-8(11)4-7(2)6-12-9/h4,6H,3,5H2,1-2H3

InChI Key

GRJGKJXQNABXGB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C=C(C=N1)C)Br

Origin of Product

United States

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